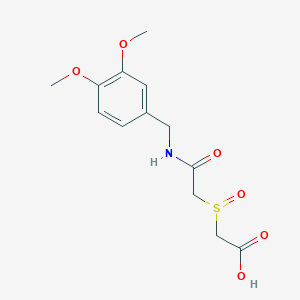

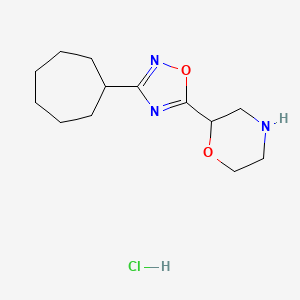

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. It contains a sulfinyl group (-SO-), an acetic acid group (-COOH), and a dimethoxybenzylamine group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the dimethoxybenzylamine group could potentially be introduced through a reductive amination reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely contribute to the overall polarity of the molecule and could potentially form intramolecular hydrogen bonds .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar functional groups present in the molecule .科学的研究の応用

Redox Modulation

Sulfenic acids, such as those formed by the oxidation of thiols, play a significant role in the redox modulation of proteins. For instance, research on human serum albumin (HSA) demonstrated that sulfenic acid (HSA-SOH) forms upon exposure to hydrogen peroxide and reacts with various targets, suggesting a role in redox signaling and protection against oxidative stress (Turell et al., 2008).

Chemiluminescence

The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has shown that these groups can significantly affect the chemiluminescent properties of molecules. For example, sulfanyl-substituted dioxetanes exhibit moderate light yields upon decomposition, highlighting potential applications in bioanalytical assays (Watanabe et al., 2010).

Protein Modification

Research has also delved into the creation of water-soluble reagents for protein modification. These reagents selectively modify amino acids such as tryptophan and cysteine, facilitating the study of protein structure and function (Horton & Tucker, 1970).

Catalysis

Catalysis is another significant area of application. For instance, sulfonated Schiff base copper(II) complexes have been developed as efficient and selective catalysts for the oxidation of alcohols. These complexes demonstrate high turnover frequencies and selectivity, underlining their potential in synthetic organic chemistry (Hazra et al., 2015).

Synthetic Applications

The synthetic versatility of sulfones and their derivatives has been extensively studied. For example, o- and p-halobenzyl sulfones have been employed as zwitterionic synthons in the preparation of cinnamates and biarylacetic acids, showcasing their utility in drug synthesis and organic chemistry (Costa et al., 2002).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]sulfinylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S/c1-19-10-4-3-9(5-11(10)20-2)6-14-12(15)7-21(18)8-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONGEKDSFSXCHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CS(=O)CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

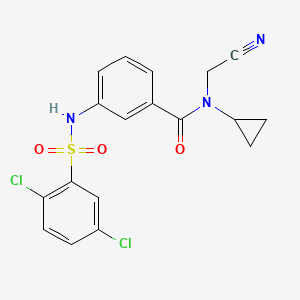

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2617532.png)

![Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2617538.png)

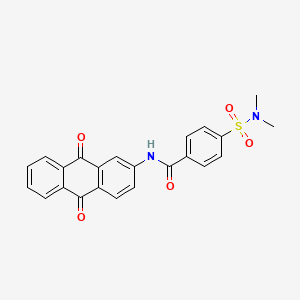

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2617541.png)

![2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)

![Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B2617548.png)

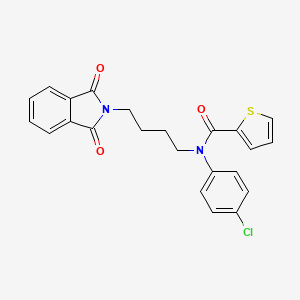

![1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617551.png)